For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(Cyanomethylthio)acetic Acid
This technical guide provides a comprehensive overview of the basic properties, synthesis, and analytical characterization of 2-(Cyanomethylthio)acetic acid (CAS No. 55817-29-3). This compound is a key intermediate, notably in the synthesis of pharmaceuticals such as the cephalosporin antibiotic Cefmetazole.[1][2]
Core Properties
2-(Cyanomethylthio)acetic acid is an off-white to pale yellow solid organic compound.[3] Its structure incorporates a carboxylic acid, a thioether, and a nitrile functional group, making it a versatile building block in organic synthesis.[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of 2-(Cyanomethylthio)acetic acid are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 55817-29-3 | [4][5] |
| Molecular Formula | C₄H₅NO₂S | [6] |
| Molecular Weight | 131.15 g/mol | [6] |
| Appearance | Off-White to Pale Yellow Solid | [3] |
| Melting Point | >200 °C (decomposition) | [3] |
| Boiling Point | 329 °C (Predicted) | [3] |
| Density | 1.358 g/cm³ (Predicted) | [3] |
| pKa | 3.37 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [3] |
| Storage Temperature | Refrigerator | [3] |
Synthesis and Application
The primary application of 2-(Cyanomethylthio)acetic acid is as a crucial side chain precursor in the synthesis of Cefmetazole, a second-generation cephalosporin antibiotic.[1] Its unique structure is integral to the antimicrobial efficacy of the final drug product.[1]
Synthesis Pathway
While specific literature detailing the synthesis of 2-(Cyanomethylthio)acetic acid is sparse, a logical and chemically sound method is the nucleophilic substitution reaction between thioglycolic acid and chloroacetonitrile. This reaction involves the formation of a thiolate from thioglycolic acid, which then displaces the chloride from chloroacetonitrile.
Caption: Proposed synthesis pathway for 2-(Cyanomethylthio)acetic acid.
Experimental Protocol: Plausible Synthesis
This protocol describes a plausible method for the laboratory synthesis of 2-(Cyanomethylthio)acetic acid.
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Deprotonation: Dissolve thioglycolic acid (1.0 eq) in a suitable solvent such as ethanol or water in a reaction flask equipped with a magnetic stirrer and cooled in an ice bath. Slowly add a solution of a base, such as sodium hydroxide (1.0 eq), to the flask while stirring. Continue stirring for 15-30 minutes to ensure complete formation of the sodium thioglycolate salt.
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Nucleophilic Substitution: To the same flask, add chloroacetonitrile (1.0 eq) dropwise. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted chloroacetonitrile.
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Protonation and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding dilute hydrochloric acid. The product, 2-(Cyanomethylthio)acetic acid, should precipitate or can be extracted with an appropriate organic solvent like ethyl acetate.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture).
Application Workflow: Cefmetazole Synthesis
2-(Cyanomethylthio)acetic acid serves as a critical building block that is incorporated as a side chain in the multi-step synthesis of the antibiotic Cefmetazole.
Caption: Role of 2-(Cyanomethylthio)acetic acid in Cefmetazole synthesis.
Spectroscopic Analysis
Predicted Spectroscopic Data
The following tables summarize the anticipated data from NMR, IR, and Mass Spectrometry analyses.
Table 2: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~12-13 | Singlet (broad) | Carboxylic acid proton (-COOH ) |
| ¹H | ~3.90 | Singlet | Methylene protons alpha to nitrile (-SCH₂ CN) |
| ¹H | ~3.45 | Singlet | Methylene protons alpha to carboxyl (-SCH₂ COOH) |
| ¹³C | ~171 | - | Carboxylic acid carbon (-C OOH) |
| ¹³C | ~117 | - | Nitrile carbon (-C N) |
| ¹³C | ~35 | - | Methylene carbon alpha to carboxyl (-C H₂COOH) |
| ¹³C | ~20 | - | Methylene carbon alpha to nitrile (-C H₂CN) |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (Carboxylic acid) |
| ~2250 (sharp, medium) | C≡N stretch (Nitrile) |
| ~1710 (strong) | C=O stretch (Carboxylic acid) |
| 2850-3000 | C-H stretch (Aliphatic) |
Table 4: Predicted Mass Spectrometry Data (ESI-)
| m/z (Negative Ion Mode) | Assignment |
| 130.0 | [M-H]⁻, Deprotonated molecular ion |
| 86.0 | [M-H - CO₂]⁻, Loss of carbon dioxide from parent ion |
Experimental Protocols for Spectroscopic Analysis
The following are standardized methodologies for the analytical characterization of 2-(Cyanomethylthio)acetic acid.
Caption: General workflow for spectroscopic characterization.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is chosen to allow for the observation of the exchangeable carboxylic acid proton.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Set the spectral width to cover a range of 0 to 15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary nitrile carbon.
B. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) analysis, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
C. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture such as methanol/water or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution into a mass spectrometer equipped with an Electrospray Ionization (ESI) source. Acquire the mass spectrum in negative ion mode to observe the deprotonated molecular ion [M-H]⁻, as carboxylic acids typically ionize well in this mode. Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 amu).
Safety and Handling
Safety Data Sheets (SDS) indicate that 2-(Cyanomethylthio)acetic acid should be handled with care. It is classified as harmful if swallowed and causes serious eye irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection during handling.
-
Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place, such as a refrigerator.[3]
-
First Aid (If Swallowed): Rinse mouth and call a poison center or doctor if you feel unwell.
-
First Aid (If in Eyes): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
References
- 1. Cas 55817-29-3,2-(Cyanomethylthio)acetic acid | lookchem [lookchem.com]
- 2. theclinivex.com [theclinivex.com]
- 3. US2331681A - Preparation of chloroacetonitrile - Google Patents [patents.google.com]
- 4. 2-(Cyanomethylthio)acetic acid | 55817-29-3 [chemicalbook.com]
- 5. 2-(Cyanomethylthio)acetic Acid | LGC Standards [lgcstandards.com]
- 6. 2-(Cyanomethylthio)acetic Acid | LGC Standards [lgcstandards.com]
